2-iodo-N-(4-methyl-2-nitrophenyl)benzamide
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Overview
Description
2-iodo-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11IN2O3 It is a derivative of benzamide, characterized by the presence of an iodine atom, a nitro group, and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(4-methyl-2-nitrophenyl)benzamide typically involves the iodination of N-(4-methyl-2-nitrophenyl)benzamide. The process can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is usually performed under reflux conditions to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The key steps include nitration of the starting benzamide compound, followed by methylation and subsequent iodination. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include azido or cyano derivatives.
Reduction: The major product is 2-amino-N-(4-methyl-2-nitrophenyl)benzamide.
Oxidation: The major product is 2-iodo-N-(4-methyl-2-nitrobenzoic acid).
Scientific Research Applications
2-iodo-N-(4-methyl-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-iodo-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The iodine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-(4-nitrophenyl)benzamide
- 2-iodo-N-(4-methylphenyl)benzamide
- 2-iodo-N-(2-nitrophenyl)benzamide
Uniqueness
2-iodo-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution and reduction reactions. The compound’s specific structure also enhances its binding affinity to certain molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-iodo-N-(4-methyl-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3/c1-9-6-7-12(13(8-9)17(19)20)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNMZKCIPRRQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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